![molecular formula C10H10N2O2 B137040 N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide CAS No. 153863-99-1](/img/structure/B137040.png)
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide, also known as FPA-124, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Mecanismo De Acción
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide exerts its therapeutic effects by inhibiting HDAC enzymes, which are involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to a more compact and less accessible chromatin structure, which can result in the repression of gene expression. By inhibiting HDACs, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide leads to an increase in histone acetylation, resulting in a more open chromatin structure and increased gene expression.
Efectos Bioquímicos Y Fisiológicos
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. In addition, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been shown to enhance cognitive function and memory in animal models of neurodegenerative diseases. Furthermore, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of HDACs in various biological processes. However, one of the limitations of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide. Another area of interest is the investigation of the potential therapeutic applications of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide in other diseases, such as autoimmune diseases and infectious diseases. Furthermore, future research could focus on the identification of biomarkers that could be used to predict the response of patients to N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide treatment.
Métodos De Síntesis
The synthesis of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide involves a multistep process, starting with the reaction of 2-bromo-5-chloromethylfuran with 2-aminopyridine to form the intermediate 2-(furan-2-yl)-5-(pyridin-2-ylmethylamino)pyridine. This intermediate is then reacted with acetic anhydride to form N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide.
Aplicaciones Científicas De Investigación
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
153863-99-1 |
|---|---|
Nombre del producto |
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)12-5-9-4-8-2-3-11-6-10(8)14-9/h2-4,6H,5H2,1H3,(H,12,13) |
Clave InChI |
LIZXBWPLXCBETR-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC2=C(O1)C=NC=C2 |
SMILES canónico |
CC(=O)NCC1=CC2=C(O1)C=NC=C2 |
Sinónimos |
Acetamide, N-(furo[2,3-c]pyridin-2-ylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



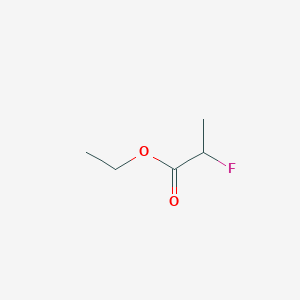
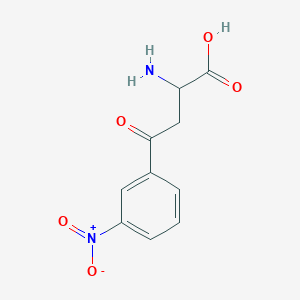
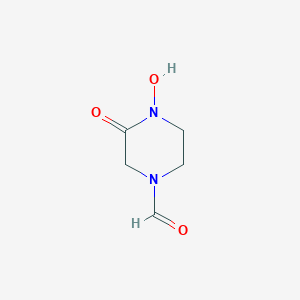
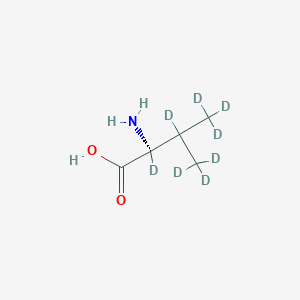
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
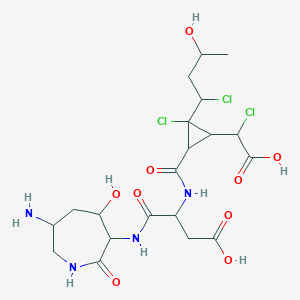
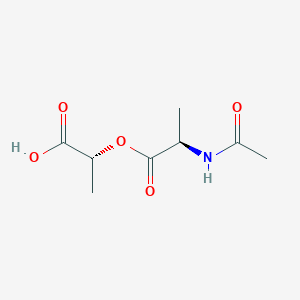
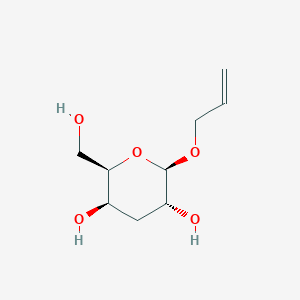
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
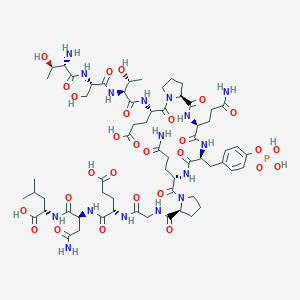
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
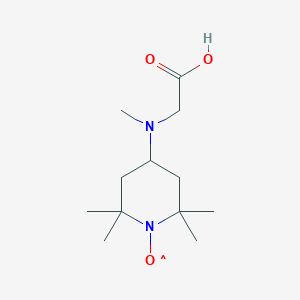
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)